(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-27-22-11-7-6-10-20(22)21-15-19(12-13-23(21)27)26-24(28)18(16-25)14-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,28)/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSXHTXAZQEEFI-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The synthesis begins with the preparation of 9-ethylcarbazole through a Friedel-Crafts alkylation reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Enamide Moiety: The final step involves the formation of the enamide moiety through a condensation reaction between the cyano-substituted carbazole and a phenylprop-2-enamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Amine derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide has several scientific research applications:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s electronic properties allow it to participate in electron transfer processes, making it effective in applications like OLEDs. In biological systems, it may interact with specific proteins or nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
(a) Ethyl (Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate
This ester analogue replaces the amide group with an ethyl ester.
(b) 2-Cyano-N-(2-phenyl)ethylacrylamide (Compound 17)
A simplified analogue lacking the carbazole moiety, this compound undergoes retro-aldol condensation and hydration to form cyclic products (e.g., 20 , 21 ) and hydrated derivatives (e.g., 19 ). Its instability contrasts with the target compound’s robustness, attributed to the carbazole’s electron-rich environment stabilizing the α,β-unsaturated system .
Substituted Acrylamide Derivatives
Several 2-cyano-N-substituted acetamides (e.g., 3e, 3f, 3h, 3i) share the cyanoacrylamide backbone but differ in substituents (Table 1).
| Compound | Substituent | Molecular Weight (M+1) | Key Properties |
|---|---|---|---|
| Target Compound | 9-ethylcarbazol-3-yl, phenyl | Not reported | Enhanced conjugation, Z-configuration |
| 3e | 1-phenylethyl | 219.25 | Moderate bioactivity, simple synthesis |
| 3f | 1-(4-methoxyphenyl)ethyl | 219.25 | Improved solubility (methoxy group) |
| 3h | 3,5-dimethoxybenzyl | 235.25 | Planar aromatic system, rigid structure |
| 3i | 2-(2-methoxyphenoxy)ethyl | Not reported | Ether linkage, flexible side chain |
Table 1. Comparison of 2-cyano-N-substituted acrylamide derivatives .
The target compound’s carbazole group provides a larger aromatic surface area compared to 3e–3i, likely improving π-π stacking interactions in biological targets. Additionally, the Z-configuration may reduce steric hindrance compared to E-isomers, as seen in (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, which exhibits distinct packing modes .
Reactivity and Stability
The target compound’s α,β-unsaturated system is less prone to hydration or cyclization than simpler acrylamides like 17 , which form hydrated (19 ) or cyclic products (20 , 21 ) under hydrolytic conditions . This stability is critical for applications requiring prolonged shelf life or metabolic resistance.
Biological Activity
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide is a compound that belongs to the class of carbazole derivatives, which are noted for their diverse applications in organic electronics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C24H19N3
- CAS Number: 876531-87-2
This compound features a carbazole core with cyano and enamide functionalities, which contribute to its unique electronic and structural properties. These characteristics make it a candidate for various applications in materials science and organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) due to its thermal stability and electronic properties.
Pharmacological Properties
-
Anticancer Activity:
- Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. The specific mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Properties:
- Neuroprotective Effects:
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction:
- Enzyme Inhibition:
- Anti-inflammatory Activity:
Study 1: Anticancer Activity
A study conducted on various carbazole derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cell lines (MCF7). The IC50 values were determined to be around 15 µM, indicating strong potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| Control (Doxorubicin) | MCF7 | 5 |
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones greater than 15 mm at concentrations above 50 µg/mL.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 17 |
| Escherichia coli | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
